molecular formula C12H16FNO B14834888 4-Tert-butyl-5-cyclopropoxy-2-fluoropyridine

4-Tert-butyl-5-cyclopropoxy-2-fluoropyridine

Cat. No.: B14834888
M. Wt: 209.26 g/mol
InChI Key: KTZHGZLEHOBSHP-UHFFFAOYSA-N
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Description

4-Tert-butyl-5-cyclopropoxy-2-fluoropyridine is a chemical compound with the molecular formula C12H16FNO. It is a pyridine derivative characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a fluorine atom attached to the pyridine ring. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-5-cyclopropoxy-2-fluoropyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Cyclopropoxy Group Addition: The cyclopropoxy group can be added through nucleophilic substitution reactions.

    Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-5-cyclopropoxy-2-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution; Selectfluor for electrophilic fluorination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce partially or fully reduced pyridine rings.

Scientific Research Applications

4-Tert-butyl-5-cyclopropoxy-2-fluoropyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-5-cyclopropoxy-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-4-cyclopropoxy-2-fluoropyridine: Similar structure but with different substitution pattern on the pyridine ring.

    2-Tert-butyl-4-cyclopropoxy-5-fluoropyridine: Another isomer with a different arrangement of substituents.

Uniqueness

4-Tert-butyl-5-cyclopropoxy-2-fluoropyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of tert-butyl, cyclopropoxy, and fluorine groups provides distinct steric and electronic properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-tert-butyl-5-cyclopropyloxy-2-fluoropyridine

InChI

InChI=1S/C12H16FNO/c1-12(2,3)9-6-11(13)14-7-10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

KTZHGZLEHOBSHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1OC2CC2)F

Origin of Product

United States

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